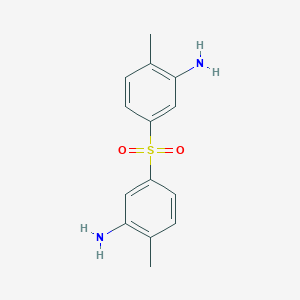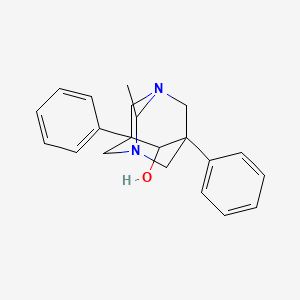![molecular formula C8H13N3O3S2 B14176461 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate CAS No. 921940-78-5](/img/structure/B14176461.png)
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azide group, a propyl chain, and an ethoxycarbonothioylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate typically involves the reaction of 3-azidopropanol with ethyl [(ethoxycarbonothioyl)sulfanyl]acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving the azide group.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 3-Aminopropyl [(ethoxycarbonothioyl)sulfanyl]acetate.
Substitution: Triazole derivatives when reacted with alkynes.
Aplicaciones Científicas De Investigación
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate involves its reactivity with various functional groups. The azide group is particularly reactive in click chemistry, where it forms stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including the synthesis of polymers and bioconjugates .
Comparación Con Compuestos Similares
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the ethoxycarbonothioylsulfanyl group.
3-Azidopropyl 4-cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoate: Contains a cyano and phenylcarbonothioylsulfanyl group, making it more complex.
Uniqueness
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is unique due to its combination of an azide group and an ethoxycarbonothioylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Propiedades
Número CAS |
921940-78-5 |
|---|---|
Fórmula molecular |
C8H13N3O3S2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
3-azidopropyl 2-ethoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C8H13N3O3S2/c1-2-13-8(15)16-6-7(12)14-5-3-4-10-11-9/h2-6H2,1H3 |
Clave InChI |
PJELOBIBAWLFKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SCC(=O)OCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


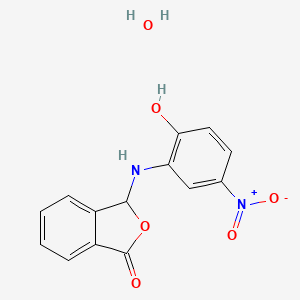
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
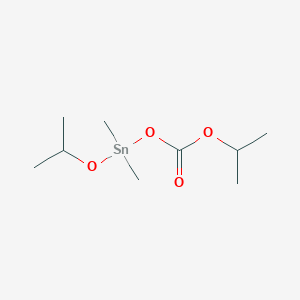
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
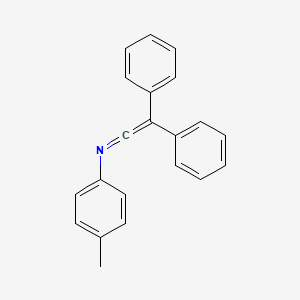
![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
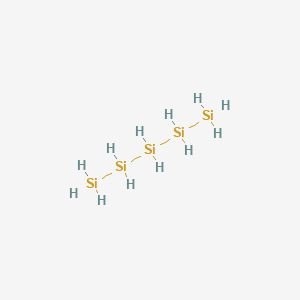
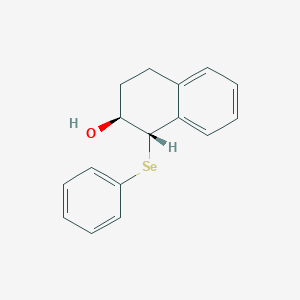
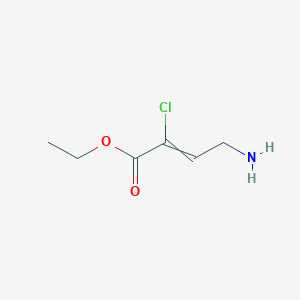

![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)
